2,5-ジクロロベンゾフェノン

概要

説明

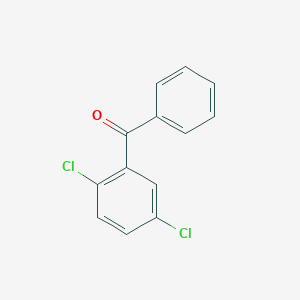

2,5-Dichlorobenzophenone, also known as 2,5-DCB, is a chemical compound and a member of the benzophenone family. It is a colorless solid with a melting point of 78-80°C and a boiling point of 340°C. Benzophenone is used in a variety of applications, including as a dye, a photographic developer, and a catalyst. It is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

科学的研究の応用

共重合体の合成

2,5-ジクロロベンゾフェノンは、共重合体の合成におけるモノマーとして使用されます。ある研究では、1,4-ジクロロベンゼンを使用して合成され、その後、ベンゾイル-p-フェニレンとp-フェニレンの共重合体が調製されました . 低分子量ポリマー切断法を使用して、共重合体の平均分子量を改善しました .

ハードコーティング材料

2,5-ジクロロベンゾフェノンを使用して合成された共重合体は、ハードコーティング材料の製造に使用されます . これらのコーティングは、自動車、航空宇宙、電子機器など、耐久性と耐性のある表面が要求されるさまざまな業界で用途があります。

ロラゼパムの製造

2,5-ジクロロベンゾフェノンは、ベンゾジアゼピン系の薬物であるロラゼパムの合成に使用されます . ロラゼパムは、不安障害、不眠症、ストレスや緊張に関連するその他の状態の治療に一般的に使用されています .

製薬業界

ロラゼパムの製造以外にも、2,5-ジクロロベンゾフェノンは製薬業界でより幅広い用途を持つ可能性があります。 その化学的特性により、他の医薬品化合物の合成において有用な中間体となる可能性があります .

研究開発

2,5-ジクロロベンゾフェノンは、さまざまな研究開発用途で使用されています。 そのユニークな化学構造は、有機化学と材料科学の研究において貴重な化合物となっています .

化学業界

化学業界では、2,5-ジクロロベンゾフェノンは、他の複雑な有機化合物の合成における中間体として使用できます。 そのジクロロ基とケトン官能基により、さまざまな化学反応において汎用性の高い化合物となっています .

Safety and Hazards

2,5-Dichlorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The paper “Crystal structures of 2-chloro- and 2,5-dichloro-benzophenones” provides valuable information on the molecular structure of 2,5-Dichlorobenzophenone . Another paper, “Preparation of 2,5-dichlorobenzophenones”, details the synthesis process of this compound .

作用機序

Mode of Action

It is known that the compound’s structure, which includes two chlorine atoms and a carbonyl group, could potentially interact with various biological targets .

Biochemical Pathways

The compound’s potential to interact with various biological targets suggests that it could influence multiple pathways .

Result of Action

Given the compound’s potential to interact with various biological targets, it is likely that its effects are complex and multifaceted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,5-Dichlorobenzophenone. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time .

生化学分析

Biochemical Properties

The biochemical properties of 2,5-Dichlorobenzophenone are not fully understood due to limited research. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,5-Dichlorobenzophenone can vary with different dosages in animal models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

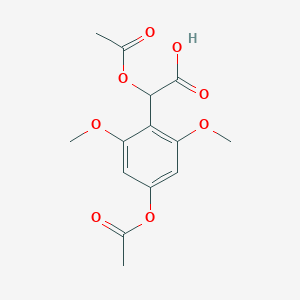

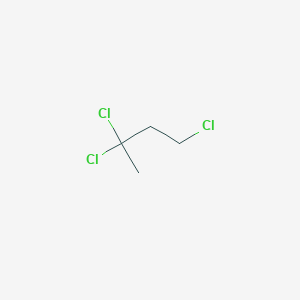

IUPAC Name |

(2,5-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVKIHMGRWRACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150347-09-4 | |

| Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332482 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16611-67-9 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)

![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)